N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide
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Overview
Description
(E)-N’-(3-ethoxy-2-hydroxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-ethoxy-2-hydroxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide typically involves a multi-step process. The initial step often includes the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes may involve condensation reactions, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-ethoxy-2-hydroxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule, such as water.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the substituents introduced.
Scientific Research Applications
(E)-N’-(3-ethoxy-2-hydroxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-N’-(3-ethoxy-2-hydroxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation. Detailed studies on the compound’s binding affinity and specificity are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N’-(3-ethoxy-2-hydroxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide include other hydrazide derivatives and thieno[2,3-d]pyrimidine compounds. These compounds share structural similarities and may exhibit comparable reactivity and applications.
Uniqueness
What sets (E)-N’-(3-ethoxy-2-hydroxybenzylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H28N4O4S2 |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
N-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H28N4O4S2/c1-3-36-21-9-6-7-18(25(21)34)15-29-31-23(33)16-37-28-30-26-24(20-8-4-5-10-22(20)38-26)27(35)32(28)19-13-11-17(2)12-14-19/h6-7,9,11-15,34H,3-5,8,10,16H2,1-2H3,(H,31,33)/b29-15- |
InChI Key |
SDCYPVSEWZDHKE-FDVSRXAVSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N\NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)C |
Origin of Product |
United States |
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